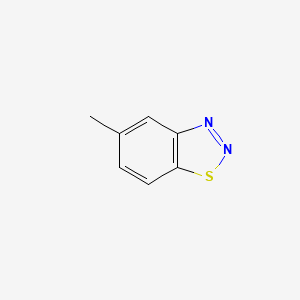

5-Methyl-1,2,3-benzothiadiazole

Description

Historical Context and Evolution of 1,2,3-Benzothiadiazole (B1199882) Chemistry

The history of 1,2,3-benzothiadiazole dates back to the late 19th century. The parent compound was first synthesized in 1887 through the diazotisation of 2-aminothiophenol (B119425) or its disulfide with sodium nitrite (B80452). wikipedia.org This method remains a fundamental approach for its preparation. wikipedia.orgmdpi.com

Another significant historical route to substituted benzothiadiazoles is the Herz reaction, discovered by Richard Herz and patented in 1913. mdpi.com This reaction involves treating anilines with disulfur (B1233692) dichloride (S₂Cl₂) to form intermediate "Herz salts" (1,3,2-benzothiazathiolium salts), which can then be converted to 1,2,3-benzothiadiazole derivatives. wikipedia.orgmdpi.com However, the parent 1,2,3-benzothiadiazole cannot be synthesized using aniline (B41778) in this reaction, as it results in the formation of a 6-chloro derivative. wikipedia.org

The evolution of 1,2,3-benzothiadiazole chemistry has been driven by the interesting properties of the heterocyclic core, which serves as a valuable structural motif, or pharmacophore, in medicinal chemistry and a building block in materials science. mdpi.comnorthwestern.edu

Structural Features and Electronic Characteristics of the 1,2,3-Benzothiadiazole Heterocycle

The 1,2,3-benzothiadiazole molecule is a bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a 1,2,3-thiadiazole (B1210528) ring. wikipedia.org Its key structural and electronic features are summarized below.

Key Characteristics of the 1,2,3-Benzothiadiazole Ring System:

Planarity and Aromaticity : The molecule is planar and possesses a 10-π electron aromatic system, analogous to naphthalene, which confers it significant stability. wikipedia.orgmdpi.com

Bonding : The internal bond lengths of the heterocycle, specifically the N-N distance of 128 picometers and the S-N distance of 171 picometers, suggest multiple bond character. wikipedia.org

Electronic Nature : The isomeric 2,1,3-benzothiadiazole (B189464) is a well-known electron-accepting unit used in the design of luminescent materials and organic semiconductors. acs.orgmdpi.comnih.gov The 1,2,3-benzothiadiazole isomer, sometimes referred to as iso-benzothiadiazole (isoBT), also exhibits electron-deficient properties. northwestern.edu Quantum-mechanical calculations indicate it has a high LUMO (Lowest Unoccupied Molecular Orbital) energy level and a large energy band gap, which can be beneficial for electron conductivity. mdpi.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₄N₂S | wikipedia.org |

| Molar Mass | 136.17 g·mol⁻¹ | wikipedia.orgnih.gov |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 36–37 °C | wikipedia.org |

| Aromaticity | 10-π electron system | wikipedia.org |

Overview of Current Research Trajectories and Significance of 5-Methyl-1,2,3-benzothiadiazole within the Benzothiadiazole Class

Research into 1,2,3-benzothiadiazole and its derivatives is currently proceeding along several key trajectories, primarily in agrochemicals and materials science. The introduction of a methyl group at the 5-position specifically modifies the compound's properties and biological activity.

Agrochemical Research: 1,2,3-thiadiazoles are recognized as an important active substructure in the development of novel pesticides. nih.gov Research has shown that derivatives of 1,2,3-thiadiazole possess a broad spectrum of biological activities, including fungicidal, antiviral, and insecticidal properties. mdpi.com

5-Methyl-1,2,3-thiadiazoles : A study focusing on 5-methyl-1,2,3-thiadiazoles, synthesized via the Ugi multicomponent reaction, systematically evaluated their biological activities. The results indicated that these 5-position substituted compounds exhibit promising antivirus activity, making them worthy of further investigation in pesticide development. nih.gov

Related Methylated Analogs : Further highlighting the importance of the methyl group, research on 4-methyl-1,2,3-thiadiazole-5-carboxamides has demonstrated their potential as broad-spectrum fungicides. mdpi.com

Materials Science and Optoelectronics: The electron-accepting nature of the benzothiadiazole core makes it a valuable component in organic electronics. While much of the research has focused on the 2,1,3-isomer, the 1,2,3-isomer (isoBT) is gaining traction. mdpi.comnih.gov

Semiconducting Polymers : Researchers have successfully incorporated the benzo[d] acs.orgCurrent time information in Bangalore, IN.nih.govthiadiazole (isoBT) unit into semiconducting polymers. These materials have shown promising performance in organic field-effect transistors and bulk-heterojunction solar cells, demonstrating that the isoBT core is a viable building block for high-performance optoelectronic materials. northwestern.edu The functionalization of the benzothiadiazole ring is a key strategy for tuning the electronic properties of these materials. mdpi.comnih.gov

The significance of this compound lies in its demonstrated potential as a bioactive molecule in the agrochemical sector. While the broader class of benzothiadiazoles is heavily researched for materials applications, the specific contribution of the 5-methyl derivative is currently more pronounced in the field of pesticide and fungicide discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-7-6(4-5)8-9-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLUQSLPJCAEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313502 | |

| Record name | 5-Methyl-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60474-24-0 | |

| Record name | NSC270860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 1,2,3 Benzothiadiazole and Its Functionalized Analogues

Classical and Established Synthetic Routes to the 1,2,3-Benzothiadiazole (B1199882) Core

Traditional methods for constructing the 1,2,3-benzothiadiazole core have been foundational in heterocyclic chemistry. These routes often involve the formation of the thiadiazole ring onto a pre-existing benzene (B151609) derivative.

Diazotization of Substituted 2-Aminothiophenols and Related Precursors

A primary and long-standing method for the synthesis of 1,2,3-benzothiadiazoles involves the diazotization of 2-aminothiophenols. In this reaction, the 2-aminothiophenol (B119425) precursor, substituted with a methyl group at the appropriate position to yield the 5-methyl derivative, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The resulting diazonium salt rapidly undergoes intramolecular cyclization, with the sulfur atom attacking the diazonium group to form the stable 1,2,3-benzothiadiazole ring system. This method is versatile and can be adapted for a range of substituted 2-aminothiophenols.

A related approach involves the rearrangement of diazonium salts derived from 7-aminobenzothiazoles, which can proceed through 7-acylamino-1,2,3-benzothiadiazole intermediates to form derivatives of 7-amino-1,2,3-benzothiadiazole. rsc.org

Cyclization Reactions Utilizing Thioamide Precursors and Related Thionyl Chloride-Mediated Approaches

Another established route to the benzothiadiazole core involves the cyclization of thioamide precursors. Thioanilides, which can be prepared from the corresponding anilines, can undergo oxidative cyclization to form benzothiazoles. researchgate.net For the synthesis of 1,2,3-benzothiadiazoles, specifically, a common method involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with thionyl chloride (SOCl₂). nih.gov This reaction can be harsh and often requires careful control of reaction conditions.

The reaction of methyl 2-arylethylcarbamates with thionyl chloride can also induce a sulfur-mediated ring closure, leading to the formation of benzothiazine and benzo[b]thiophene ring systems. epa.gov While not a direct route to 1,2,3-benzothiadiazoles, this highlights the utility of thionyl chloride in forming sulfur-containing heterocyclic compounds.

Contemporary and Novel Synthetic Strategies for 5-Methyl-1,2,3-benzothiadiazole Derivatives

Modern synthetic organic chemistry has introduced a host of new methodologies that allow for more efficient and selective functionalization of heterocyclic scaffolds like this compound. These techniques often employ transition-metal catalysis to achieve transformations that are difficult or impossible with classical methods.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Buchwald-Hartwig) for Scaffold Functionalization

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the this compound core. To utilize these methods, a halogenated (e.g., bromo or iodo) this compound derivative is typically required as a starting material.

Stille Coupling: This reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a versatile method for creating C-C bonds and has been used in the synthesis of various heterocyclic compounds. libretexts.orgnih.gov For functionalizing this compound, a stannane (B1208499) bearing the desired functional group would be coupled with a halogenated benzothiadiazole derivative.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide using a palladium catalyst, is one of the most widely used cross-coupling reactions. acs.orgresearchgate.net Its advantages include the stability and low toxicity of the boron reagents. organic-chemistry.org This method can be effectively applied to introduce aryl or other groups onto the this compound scaffold. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and primary or secondary amines. beilstein-journals.orgorganic-chemistry.orgwikipedia.org This would be the method of choice for introducing amino groups at various positions on the this compound ring system, starting from a halogenated precursor. youtube.com

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions for Benzothiadiazole Functionalization

| Reaction | Coupling Partners | Catalyst | Bond Formed | Key Features |

|---|---|---|---|---|

| Stille Coupling | Organotin Compound + Organic Halide | Palladium | C-C | Versatile, but tin reagents are toxic. organic-chemistry.orgwikipedia.org |

| Suzuki Coupling | Organoboron Compound + Organic Halide | Palladium | C-C | Stable and less toxic reagents. organic-chemistry.orgacs.org |

| Buchwald-Hartwig Amination | Amine + Organic Halide | Palladium | C-N | Excellent for synthesizing aryl amines. organic-chemistry.orgwikipedia.org |

Regioselective C–H Functionalization Approaches (e.g., Ir-catalyzed borylation, Pd-catalyzed methods)

Direct C–H functionalization has emerged as a more atom-economical and efficient strategy for modifying aromatic and heteroaromatic rings, as it avoids the need for pre-functionalized starting materials like halides.

Iridium-Catalyzed Borylation: This method allows for the direct conversion of a C–H bond to a C-B bond using an iridium catalyst and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂(pin)₂). rsc.orgberkeley.eduresearchgate.net The resulting boronate ester is a versatile intermediate that can be used in subsequent Suzuki couplings to introduce a wide array of functional groups. For 2,1,3-benzothiadiazole (B189464), iridium-catalyzed C-H borylation has been shown to provide access to versatile 5-boryl building blocks. nih.govacs.orgdiva-portal.org This regioselectivity is notable as the C4-H is the most acidic proton, but the directing effect of the nitrogen lone pair likely favors borylation at the C5 position. nih.govacs.org

Palladium-Catalyzed Methods: Palladium catalysts are also widely used for direct C–H arylation reactions. nih.govrsc.org These reactions typically involve the coupling of a C–H bond with an aryl halide. For benzothiadiazoles, palladium-catalyzed C-H bond arylations have been shown to effectively modulate their photoluminescent properties. nih.gov The regioselectivity of these reactions can often be controlled by the choice of directing groups or by the inherent electronic properties of the substrate.

Table 2: Comparison of C-H Functionalization Strategies for Benzothiadiazole

| Method | Catalyst | Reagent | Intermediate/Product | Advantages |

|---|---|---|---|---|

| Ir-catalyzed Borylation | Iridium | B₂(pin)₂ | Boronate Ester | High regioselectivity for the 5-position, versatile intermediate. nih.govacs.orgdiva-portal.org |

| Pd-catalyzed Arylation | Palladium | Aryl Halide | Arylated Benzothiadiazole | Direct C-C bond formation, avoids boronic acid step. nih.gov |

Green Chemistry Considerations and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of benzothiazole (B30560) derivatives, several green chemistry approaches have been explored. researchgate.netnih.gov These include the use of water as a solvent, employing reusable catalysts, and utilizing microwave irradiation to accelerate reactions and reduce energy consumption. organic-chemistry.orgmdpi.com For instance, the condensation of 2-aminothiophenols with aldehydes to form benzothiazoles has been achieved using a reusable samarium triflate catalyst in an aqueous medium. organic-chemistry.org While not specific to this compound, these principles can be applied to its synthesis to reduce the environmental impact. The use of molecular oxygen as a green oxidant is another promising strategy. mdpi.com

Flow Chemistry Applications and Scalable Synthesis Techniques

The traditional batch synthesis of diazonium salts, key intermediates in the formation of 1,2,3-benzothiadiazoles, can present safety and scalability challenges due to their often unstable nature. mdpi.comlibretexts.org Continuous flow chemistry offers a powerful solution to these issues, enabling enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling reactive intermediates. mdpi.com

The diazotization of aromatic amines, the foundational step for producing 1,2,3-benzothiadiazoles, has been successfully adapted to flow chemistry protocols. mdpi.comgoogle.com In a typical setup, a solution of the aromatic amine precursor, such as 2-amino-4-methylbenzenethiol (B1340713) for the synthesis of this compound, and a diazotizing agent (e.g., a solution of sodium nitrite in acid) are continuously fed into a microreactor or a tube reactor. google.com The small reactor volume and superior heat exchange capabilities of flow systems allow for rapid and precise temperature control, minimizing the risk of hazardous thermal decomposition of the diazonium intermediate. mdpi.com

The benefits of employing flow chemistry for the synthesis of this compound and its derivatives include:

Enhanced Safety: The small reaction volumes inherent to flow reactors significantly reduce the risks associated with the accumulation of unstable diazonium compounds.

Improved Yield and Purity: Precise control over stoichiometry and reaction time can lead to higher yields and fewer byproducts.

Scalability: Scaling up production is achieved by extending the operation time of the flow reactor rather than increasing the size of the reaction vessel, which can be problematic for hazardous reactions. nih.gov

Automation: Flow systems can be automated for continuous production with minimal manual intervention.

A generalized flow process for the synthesis of this compound would involve the continuous diazotization of 2-amino-4-methylbenzenethiol, followed by an in-line cyclization step. The resulting product stream can then be subjected to continuous work-up and purification, such as liquid-liquid extraction and crystallization. While specific literature on the flow synthesis of this compound is not abundant, the principles established for other aromatic amines are directly applicable. mdpi.comnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Diazotization Reactions

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of unstable intermediates. | Significantly lower risk due to small reactor volumes. mdpi.com |

| Heat Transfer | Often poor and uneven, leading to potential hot spots. | Excellent heat transfer, allowing for precise temperature control. mdpi.com |

| Scalability | Difficult and often requires significant process redesign. | Readily scalable by extending reaction time. nih.gov |

| Reaction Time | Typically longer to ensure complete conversion. | Much shorter reaction times, often in the order of seconds to minutes. mdpi.com |

| Process Control | Manual or semi-automated, with less precise control. | Fully automated with precise control over all parameters. |

Synthesis of Key Intermediates and Advanced Precursors for this compound Derivatization

The primary and most crucial intermediate for the synthesis of this compound is 2-amino-4-methylbenzenethiol . The availability and purity of this precursor directly impact the efficiency of the subsequent cyclization to form the benzothiadiazole ring. This intermediate is commercially available, which facilitates its use in various synthetic applications. sigmaaldrich.com

The synthesis of 2-amino-4-methylbenzenethiol itself can be achieved through several routes, often starting from more common chemicals like o-toluidine (B26562). One established method involves the formation of a thiourea (B124793) derivative followed by cyclization and hydrolysis. For instance, o-tolylthiourea (B1334601) can be prepared from o-toluidine and a thiocyanate (B1210189) salt. google.com Subsequent ring-closure reactions can yield benzothiazole derivatives which can then be further manipulated.

For the derivatization of the this compound core, advanced precursors are synthesized to introduce functional groups at specific positions. A key strategy involves the use of borylation reactions on the benzothiadiazole ring to create versatile building blocks. While much of the detailed research has focused on the 2,1,3-benzothiadiazole isomer, the principles can be conceptually applied. nih.govacs.org For example, iridium-catalyzed C-H borylation can introduce a boronate ester group, which can then participate in a wide range of cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds. nih.gov

Key Intermediates and Precursors:

2-Amino-4-methylbenzenethiol: The foundational building block for the synthesis of the this compound ring system.

This compound-X-boronic acid pinacol (B44631) ester: (where X is a position on the benzene ring) A versatile synthetic intermediate for cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Halogenated 5-methyl-1,2,3-benzothiadiazoles: (e.g., bromo- or iodo- derivatives) These are also important precursors for cross-coupling reactions and the synthesis of more complex molecules.

The synthesis of these advanced precursors often requires multi-step sequences, starting from the parent this compound or its immediate precursors.

Table 2: Key Intermediates and Their Synthetic Utility

| Intermediate/Precursor | Structure | Synthetic Application |

|---|---|---|

| 2-Amino-4-methylbenzenethiol | Primary precursor for the diazotization and cyclization to form this compound. sigmaaldrich.com | |

| Borylated this compound | Versatile intermediate for Suzuki and other cross-coupling reactions to introduce a wide range of substituents. nih.gov | |

| Halogenated this compound | Precursor for various transition-metal-catalyzed cross-coupling reactions. |

Control of Regioselectivity and Diastereoselectivity in this compound Synthetic Pathways

The control of regioselectivity is a critical aspect of the synthesis of functionalized this compound derivatives. When introducing additional substituents to the benzene ring of the benzothiadiazole system, the directing effects of the fused thiadiazole ring and the existing methyl group must be considered.

The 1,2,3-thiadiazole (B1210528) ring is generally considered to be electron-withdrawing, which deactivates the attached benzene ring towards electrophilic aromatic substitution. The directing influence of this ring, combined with the activating and ortho-, para-directing effect of the methyl group at position 5, will determine the position of incoming electrophiles.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer more precise control over regioselectivity. By using a directing group, it is possible to functionalize a specific C-H bond. For instance, in the related 2,1,3-benzothiadiazole system, directing groups have been successfully employed to achieve regioselective arylation and other transformations. acs.org A similar strategy could be envisioned for the this compound system, where a strategically placed directing group could override the inherent electronic preferences of the ring system.

Diastereoselectivity becomes important when introducing chiral centers into the derivatives of this compound. This is particularly relevant in the synthesis of biologically active molecules or advanced materials with specific stereochemical requirements. Achieving high diastereoselectivity often involves the use of chiral auxiliaries, catalysts, or substrates.

While specific literature on the diastereoselective synthesis of this compound derivatives is limited, general principles of asymmetric synthesis can be applied. For example, if a substituent on the benzothiadiazole ring contains a prochiral center, a chiral catalyst can be used to favor the formation of one diastereomer over the other.

Strategies for Controlling Selectivity:

Regioselectivity:

Electronic Control: Exploiting the inherent directing effects of the thiadiazole ring and the methyl group.

Directed C-H Functionalization: Using a directing group to guide a transition metal catalyst to a specific C-H bond. acs.org

Steric Hindrance: Utilizing bulky reagents that will preferentially react at the less sterically hindered positions.

Diastereoselectivity:

Chiral Auxiliaries: Attaching a chiral molecule to the substrate to direct the approach of a reagent.

Chiral Catalysts: Using a chiral transition metal complex or organocatalyst to create a chiral environment around the reaction center.

Substrate Control: Employing a substrate that already contains a stereocenter to influence the stereochemical outcome of a subsequent reaction.

The development of highly regioselective and diastereoselective synthetic routes is crucial for accessing novel and complex derivatives of this compound with well-defined structures and properties.

Chemical Reactivity, Reaction Mechanisms, and Transformations of 5 Methyl 1,2,3 Benzothiadiazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety of 5-Methyl-1,2,3-benzothiadiazole

The benzothiadiazole ring system is generally electron-deficient, which typically makes electrophilic aromatic substitution reactions challenging, often requiring harsh conditions. acs.orgnih.gov The fusion of the electron-withdrawing 1,2,3-thiadiazole (B1210528) ring to the benzene ring deactivates the benzene moiety towards electrophilic attack.

Specific studies on the nitration and halogenation of this compound are not extensively detailed in the provided search results. However, general information on related structures provides some insights. For the parent 1,2,3-benzothiadiazole (B1199882), nitration is reported to be a slow process. wikipedia.org In the case of 2,1,3-benzothiadiazole (B189464), which is an isomer, bromination is a common reaction used to produce derivatives like 4,7-dibromo-2,1,3-benzothiadiazole (B82695). wikipedia.org For 5-methyl-2,1,3-benzothiadiazole (B73233), bromination is known to occur at the 4- and 7-positions consecutively. acs.org The presence of a methyl group, which is an activating group, on the benzene ring of this compound would be expected to influence the regioselectivity and reactivity of nitration and halogenation reactions compared to the unsubstituted parent compound.

The regioselectivity of electrophilic attack on the benzene ring of substituted benzothiadiazoles is influenced by the existing substituents. In the case of this compound, the methyl group at the 5-position is an ortho-, para-director. Therefore, electrophilic attack would be expected to be directed to the 4-, 6-, and 7-positions. However, the deactivating effect of the fused thiadiazole ring system plays a significant role. For the related 2,1,3-benzothiadiazole, electrophilic substitution can result in a mixture of C4- and C7-substituted products. acs.orgdiva-portal.org The precise regioselectivity for this compound would depend on the specific electrophile and reaction conditions, balancing the directing effect of the methyl group against the deactivating nature of the heterocyclic ring.

Nucleophilic Attack and Ring-Opening Reactions of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. nih.gov This reactivity is attributed to the low electron density on the carbon atoms of the thiadiazole nucleus due to the electronegativity of the two nitrogen atoms. nih.gov Strong nucleophiles can cause ring fission of the 1,3,4-thiadiazole (B1197879) ring, a related isomer. nih.gov For the 1,2,3-thiadiazole system, a novel nucleophilic 5-substitution route has been reported, indicating the susceptibility of the C5 position to nucleophilic attack. acs.org In the context of benzothiazoles, for instance, 6-nitrobenzothiazole (B29876) undergoes ring opening upon reaction with methoxide (B1231860) ion. rsc.org This suggests that the 1,2,3-thiadiazole moiety within the this compound scaffold is a likely site for nucleophilic attack, potentially leading to the cleavage of the heterocyclic ring. The presence of the fused benzene ring and the methyl group may influence the ease and pathway of such reactions.

Radical Reactions Involving the this compound Scaffold

The reaction of 1,2,3-benzothiadiazole with aryl radicals has been shown to produce diarylsulphides, dibenzothiophens, and thianthrene. rsc.org This indicates that the benzothiadiazole scaffold can participate in radical reactions, likely involving the sulfur atom and the aromatic system. While specific studies on this compound are not detailed, it is reasonable to infer that it would exhibit similar reactivity towards radicals. The methyl group could potentially influence the reaction pathways by providing an additional site for radical abstraction or by altering the electron distribution within the aromatic system.

Transition Metal-Catalyzed Transformations and Advanced Cross-Coupling Reactions

Transition metal-catalyzed reactions are crucial for the functionalization of heterocyclic compounds. For benzothiadiazole derivatives, palladium- and copper-catalyzed cross-coupling reactions are important for creating new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org For instance, 4,7-dibromo-2,1,3-benzothiadiazole is extensively used as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize larger molecules and conductive polymers. wikipedia.org Similarly, Ir-catalyzed C-H borylation has been used to functionalize the benzenoid ring of 2,1,3-benzothiadiazole, providing versatile building blocks for further transformations. acs.orgnih.gov

While direct examples for this compound are scarce in the provided results, if a bromo-substituted derivative of this compound were available, it would likely undergo similar transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce a wide range of functional groups. The position of the bromine atom on the benzene ring would dictate the structure of the resulting products.

Photochemical and Thermal Reactivity of this compound Systems

1,2,3-Thiadiazole derivatives are known to undergo photochemical and thermal reactions. A key feature of the 1,2,3-thiadiazole ring is its ability to break down into low molecular weight compounds through the release of dinitrogen (N₂). researchgate.net This property is a significant aspect of their reactivity. For example, some 1,2,3-thiadiazole derivatives can be used as precursors for the synthesis of other compounds via photolysis or thermolysis.

In the context of benzothiadiazoles, 2,1,3-benzothiadiazole-based systems have been studied for their photophysical properties, including their use in fluorescent probes and phototheranostics. acs.orgrsc.org These compounds can exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.org While specific data for this compound is not available, it is expected to exhibit photochemical and thermal reactivity characteristic of the 1,2,3-thiadiazole ring system, potentially involving the extrusion of nitrogen gas to form reactive intermediates. The methyl group and the fused benzene ring would likely influence the stability and subsequent reactions of these intermediates.

Mechanistic Investigations of this compound Reactions

Mechanistic investigations into the reactions of this compound are crucial for understanding its reactivity and for the rational design of new synthetic methodologies. These investigations often combine experimental approaches to determine reaction kinetics and thermodynamics with computational studies to map out potential energy surfaces, identify intermediates, and characterize transition states. While specific, detailed studies on the 5-methyl derivative are limited, a significant body of research on the parent 1,2,3-benzothiadiazole (BTD) and its isomers provides a strong framework for understanding its behavior.

Comprehensive experimental kinetic and thermodynamic data for the reactions of this compound are not widely available in peer-reviewed literature. The focus has largely been on the synthesis and application of its derivatives rather than on the fundamental quantification of their reaction rates and equilibria. However, thermodynamic data for the closely related isomer, 2,1,3-benzothiadiazole, and qualitative observations for other derivatives offer some insight.

Thermodynamic properties such as the enthalpy of sublimation have been determined for 2,1,3-benzothiadiazole, providing data on its phase change energetics. nist.gov For instance, the standard enthalpy of sublimation was measured to be 70.7 ± 0.2 kJ/mol. nist.gov

| Parameter | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔsubH° (Standard Enthalpy of Sublimation) | 70.7 ± 0.2 | kJ/mol | Calorimetry | nist.gov |

| Tfus (Melting Point) | 317 | K | N/A | nist.gov |

| Tboil (Boiling Point) | 479.2 | K | N/A | nist.gov |

In studies of complex formation, qualitative thermodynamic observations have been made. For example, the reaction of 4-amino-2,1,3-benzothiadiazole with zinc chloride results in a complex that readily dissociates in solvents like chloroform, THF, or DMSO, indicating a low equilibrium constant for its formation. researchgate.net Furthermore, studies on donor-acceptor systems incorporating a benzothiadiazole core have utilized the Lippert-Mataga equation to analyze solvatofluorochromic effects, which relate the Stokes shift to the solvent's polarity and the molecule's change in dipole moment upon excitation. acs.org While not direct measures of reaction thermodynamics, these analyses provide valuable information on the energetics of excited states and their interaction with the environment. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of benzothiadiazole derivatives where experimental data is scarce. These studies provide detailed insights into reaction pathways, the stability of intermediates, and the structure of transition states.

Regioselectivity in C-H Functionalization: A significant challenge in benzothiadiazole chemistry is the selective functionalization of the benzene ring. DFT calculations have been employed to understand the regioselectivity of reactions like Ir-catalyzed C-H borylation. diva-portal.org For the parent 1,2,3-benzothiadiazole, while the C4-H is the most acidic proton, borylation occurs with high selectivity at the C5 position. diva-portal.org Computational models suggest this is due to the inhibitory electronic effect of the lone pair on the N3 atom, which disfavors the reaction at the adjacent C4 position. diva-portal.org This finding is directly relevant to the synthesis of 5-substituted derivatives like this compound.

Aryne Intermediate Reactivity: The generation and reactivity of novel heteroaryne intermediates, such as 2,1,3-benzothiadiazol-4,5-yne, have been explored computationally. acs.orgnih.gov DFT calculations at the B3LYP/6–311++G(d,p) level of theory were used to predict the geometry of this highly reactive intermediate. acs.orgnih.gov The calculations predicted a significant distortion of the triple bond, driven by the electronegative nitrogen atoms. acs.orgnih.gov This distortion leads to a notable difference in the internal angles at the aryne carbons, which in turn dictates the regioselectivity of subsequent nucleophilic attack. acs.orgnih.gov

| Parameter | Value | Method | Predicted Outcome | Reference |

|---|---|---|---|---|

| C4 Internal Angle (θ) | 122.2° | DFT B3LYP/6–311++G(d,p) | Favors C5-selective nucleophilic attack | acs.orgnih.gov |

| C5 Internal Angle (θ) | 132.1° | DFT B3LYP/6–311++G(d,p) | ||

| Bond Distortion (Δθ) | 9.9° | DFT B3LYP/6–311++G(d,p) |

Frontier Molecular Orbitals and Electronic Properties: Quantum-mechanical calculations are routinely used to determine the electronic properties of benzothiadiazole and its derivatives, which are key to understanding their reactivity and photophysical behavior. mdpi.com Calculations for the parent benzo[d] diva-portal.orgacs.orgmdpi.comthiadiazole show a high Lowest Unoccupied Molecular Orbital (LUMO) energy, which is indicative of its electron-accepting nature. mdpi.com For various derivatives, DFT has been used to calculate HOMO and LUMO energy levels and the corresponding energy gap, which correlate with their electronic absorption spectra and electrochemical properties. acs.orgrsc.org For example, in a series of fluorinated benzothiadiazole-based polymers, DFT calculations accurately predicted the trend of decreasing HOMO levels with an increasing number of fluorine atoms. rsc.org Similarly, time-dependent DFT (TD-DFT) calculations have been used to model excited-state processes, such as intramolecular charge-transfer (ICT) reactions, revealing that events like phenyl twisting can occur on a picosecond timescale following photoexcitation. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research for 5 Methyl 1,2,3 Benzothiadiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 5-Methyl-1,2,3-benzothiadiazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR, the chemical shifts, coupling constants, and integration of signals allow for the precise assignment of protons in the benzothiadiazole core and its substituents. For instance, the aromatic protons of the benzene (B151609) ring will exhibit characteristic splitting patterns depending on their substitution. The methyl group protons will typically appear as a singlet in a distinct region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. This is particularly useful for confirming the substitution pattern on the benzene ring and identifying the carbons of the thiadiazole heterocycle.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment, especially for more complex derivatives.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, although actual values can vary based on the solvent and specific derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons | ~2.5 | ~21 |

| Aromatic Protons | 7.0 - 8.0 | 120 - 150 |

| Thiadiazole Carbons | ~130 - 160 | |

| Note: These are approximate values and can be influenced by substitution and solvent effects. |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotopic Profiling

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be pieced together to deduce the structure of the original molecule. The fragmentation pathways of 1,2,3-benzotriazin-4-one derivatives have been studied to create a database for identifying related compounds. nih.gov

Compound-specific isotope analysis (CSIA) is an emerging tool for source identification and transformation pathway studies of related benzotriazole (B28993) compounds. nih.gov This technique measures the isotopic ratios of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) within the molecule. nih.gov Isotopic profiling can be particularly useful in environmental and metabolic studies to trace the fate of these compounds. nih.govnih.gov However, challenges such as the formation of organometallic complexes with instrument parts can impede the analysis of polar organic micropollutants like benzotriazoles. nih.gov To overcome this, strategies like using a Ni/Pt reactor for combustion or online methylation coupled with gas chromatography-isotope ratio mass spectrometry (GC/IRMS) have been developed. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

For example, X-ray diffraction studies on related benzo[1,2-d:4,5-d′]bis( acs.orgmdpi.comresearchgate.netthiadiazole) derivatives have shown that the molecules adopt a planar conformation in the crystal. nih.gov The bond lengths within these structures are typical for thiadiazole derivatives. nih.gov The study of the crystal packing can reveal how molecules arrange themselves, which is crucial for understanding the properties of organic electronic materials. The distribution of electrostatic potential mapped on the molecular Hirshfeld surfaces can indicate complementary interactions like N...S and N...Br that stabilize the crystal packing. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound and its derivatives.

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. Typically, benzothiadiazole derivatives exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. mdpi.comacs.org These absorptions correspond to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents, and the polarity of the solvent. acs.orgacs.org For instance, donor-acceptor-donor (D-A-D) type fluorophores based on a central benzothiadiazole core show pronounced low-energy absorption bands attributed to the HOMO to LUMO transition. acs.org

Fluorescence spectroscopy provides information about the emissive properties of the molecule after it has been electronically excited. Many benzothiadiazole derivatives are fluorescent, and their emission spectra, quantum yields, and lifetimes are important parameters for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. acs.orgmdpi.com The emission properties are often highly sensitive to the microenvironment, leading to phenomena like solvatofluorochromism, where the emission color changes with solvent polarity. acs.orgacs.org For example, some D-A-D benzothiadiazole fluorophores exhibit dual fluorescence emission and pronounced solvatofluorochromic effects. acs.org

The study of related 4,7-dithien-2-yl-2,1,3-benzothiadiazole has shown that stationary fluorescence measurements are consistent with the presence of multiple conformers in equilibrium in the ground state. rsc.org Time-resolved fluorescence measurements can elucidate the relaxation processes after excitation, such as internal charge transfer. rsc.org

| Technique | Information Obtained | Relevance |

| UV-Vis Spectroscopy | Electronic transitions, HOMO-LUMO gap | Understanding electronic structure, predicting color |

| Fluorescence Spectroscopy | Emission properties, quantum yield, lifetime | Applications in OLEDs, sensors, bio-imaging |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and its derivatives, as well as insights into molecular interactions.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy a powerful tool for identifying the presence of groups like C-H, C=C, C-N, and S-N bonds within the molecule. The IR spectra of related benzothiadiazole derivatives have been measured to characterize the compounds. mdpi.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and symmetry.

Both techniques can be used to study intermolecular interactions, such as hydrogen bonding, by observing shifts in the vibrational frequencies of the involved functional groups. Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to gain a deeper understanding of the molecule's vibrational properties. mdpi.commdpi.com For instance, a local vibrational mode analysis can be an efficient tool for interpreting experimental IR spectra and quantitatively assessing bond strengths. mdpi.com

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of this compound and its derivatives. CV measures the current that develops in an electrochemical cell as the voltage is varied. This technique allows for the determination of the oxidation and reduction potentials of a molecule.

These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO and LUMO energy levels are crucial parameters for designing materials for organic electronics, such as organic solar cells and organic field-effect transistors (OFETs), as they govern the efficiency of charge injection and transport. nih.gov

For example, the redox properties of donor-acceptor-donor conjugated molecules based on benzothiadiazole and its isomer have been determined using cyclic voltammetry in a three-electrode system. mdpi.com The measurements are typically carried out in a suitable solvent with a supporting electrolyte, and the potentials are often referenced to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. mdpi.com

| Electrochemical Parameter | Derived Information | Significance |

| Oxidation Potential (E_ox) | HOMO Energy Level | Determines electron-donating ability |

| Reduction Potential (E_red) | LUMO Energy Level | Determines electron-accepting ability |

| HOMO-LUMO Gap | Electrochemical Band Gap | Influences electronic and optical properties |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis in Research

Advanced chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives in a research setting.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. analytice.com Different stationary phases, such as reversed-phase columns (e.g., C18), and mobile phases can be employed to achieve optimal separation based on the polarity and other physicochemical properties of the compounds. sielc.com HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) provides a powerful analytical tool for both quantification and identification of compounds in a mixture. analytice.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Dithienyl benzothiadiazole derivatives have been explored as stationary phases for capillary GC, demonstrating good thermal stability and separation performance for various analytes, including isomers. researchgate.net

Column chromatography is a standard preparative technique used to purify synthesized compounds. mdpi.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system, the desired product can be isolated from starting materials, byproducts, and other impurities. mdpi.com

Theoretical and Computational Chemistry of 5 Methyl 1,2,3 Benzothiadiazole

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are crucial for understanding the electronic properties of 5-Methyl-1,2,3-benzothiadiazole. These calculations provide insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, stability, and electronic transitions. irjweb.com

For the broader class of benzothiadiazoles, the HOMO is often distributed across the aryl donors and the hydrocarbon part of the benzothiadiazole ring. researchgate.net In contrast, the LUMO is typically localized on the benzothiadiazole moiety. nih.gov This separation of frontier molecular orbitals is characteristic of donor-π-acceptor systems, where the benzothiadiazole unit acts as the electron acceptor.

The replacement of the 1,2,5-thiadiazole (B1195012) ring with a 1,2,3-thiadiazole (B1210528) ring to form benzo[d] nih.govacs.orgresearchgate.netthiadiazole (isoBTD) has been shown to result in higher LUMO energy levels and a larger band gap compared to the 2,1,3-benzothiadiazole (B189464) (BTD) isomer. researchgate.net This suggests that isoBTD compounds, including the 5-methyl derivative, may exhibit greater stability in the excited state. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties of Related Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,1,3-Benzothiadiazole Derivative 2a | -5.12 | -3.11 | 2.01 |

| 2,1,3-Benzothiadiazole Derivative 2b | -5.24 | -2.96 | 2.28 |

| 2,1,3-Benzothiadiazole Derivative 2c | -4.78 | -3.03 | 1.75 |

| 2,1,3-Benzothiadiazole Derivative 2d | -5.12 | -2.74 | 2.38 |

Data sourced from a study on 2,1,3-benzothiadiazole derivatives and is intended to be illustrative of the types of values obtained for this class of compounds. nih.gov

Density Functional Theory (DFT) Studies for Reactivity Prediction, Energetics, and Spectroscopic Parameter Estimation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netacs.org For benzothiadiazole derivatives, DFT calculations are employed to predict reactivity, determine energetics of various conformations, and estimate spectroscopic parameters. researchgate.netnih.gov

DFT studies can provide valuable information about the reactivity of this compound by calculating various reactivity descriptors. These include chemical potential, hardness, softness, and the electrophilicity index. irjweb.com The analysis of these descriptors helps in understanding the molecule's susceptibility to nucleophilic or electrophilic attack. irjweb.com For example, the Fukui function, another DFT-derived quantity, can be used to identify the most reactive sites within the molecule. irjweb.com

In the context of energetics, DFT is used to optimize the molecular geometry and calculate the relative energies of different isomers and conformers. acs.org This is particularly important for understanding the stability of various forms of the molecule. For instance, DFT calculations have been used to assess the planarity of benzothiadiazole-based molecules, which is a crucial factor for applications in organic electronics. acs.org

DFT is also widely used to simulate and predict spectroscopic properties, such as UV-Vis absorption spectra. acs.org Time-dependent DFT (TD-DFT) calculations can be performed to determine the electronic transitions responsible for the observed absorption bands. researchgate.net For many benzothiadiazole derivatives, the lowest energy absorption band is attributed to the HOMO to LUMO transition, which often has a significant intramolecular charge transfer (ICT) character. acs.org The accuracy of these predictions can be benchmarked against experimental data by comparing the calculated and measured maximum absorption wavelengths (λmax). acs.org

Molecular Dynamics (MD) Simulations of this compound Interactions with Solvents and Surfaces

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. ornl.gov These simulations can provide detailed insights into the interactions of this compound with its surrounding environment, such as solvents and surfaces. ornl.govnih.gov

In MD simulations, the interactions between the molecule and solvent molecules are modeled to understand solvation effects. nih.gov This can reveal information about the preferred orientation of solvent molecules around the solute and the strength of these interactions. nih.gov The choice of solvent can significantly influence the properties and behavior of the solute molecule.

Similarly, MD simulations can be employed to investigate the interaction of this compound with various surfaces. ornl.gov This is particularly relevant for applications where the molecule is part of a thin film or adsorbed onto a substrate. ornl.gov The simulations can predict the adsorption energy, the orientation of the molecule on the surface, and the nature of the intermolecular forces at the interface. ornl.gov For example, MD simulations have been used to study the affinity of different solvents with graphene and carbon nanotube surfaces, revealing the importance of van der Waals interactions. ornl.govnih.gov

While specific MD simulation data for this compound is not available in the provided search results, the principles of MD simulations are broadly applicable. Such studies would involve defining a force field to describe the interatomic and intermolecular interactions and then solving Newton's equations of motion to track the trajectory of each atom in the system. The analysis of these trajectories can provide a wealth of information about the dynamic behavior of the molecule in different environments.

Prediction of Reaction Mechanisms and Transition States using Computational Approaches

Computational chemistry provides powerful tools for elucidating reaction mechanisms and identifying the transition states of chemical reactions involving this compound. acs.org By modeling the potential energy surface of a reaction, it is possible to map out the most likely reaction pathways and determine the energy barriers associated with each step.

DFT calculations are commonly used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. acs.org The energy of the transition state is crucial for determining the reaction rate. A lower transition state energy corresponds to a faster reaction. Computational methods can also provide insights into the geometry and electronic structure of the transition state, which can help to understand the factors that control the stereochemistry and regioselectivity of a reaction. acs.org

For instance, in a study of a Rh(III)-catalyzed annulative synthesis, DFT studies were used to support the proposed cooperative mechanism involving chiral guanidinium (B1211019) cation–solvent interactions that stabilize the transition state. acs.org While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the general applicability of these methods is well-established in organic chemistry. acs.org Such studies could be used to investigate a wide range of reactions, including electrophilic aromatic substitution, nucleophilic substitution, or cycloaddition reactions involving the this compound core.

Derivatization Strategies and Analogue Synthesis Based on the 5 Methyl 1,2,3 Benzothiadiazole Scaffold

Functionalization at the Methyl Group and Side-Chain Modifications

Direct functionalization of the methyl group on the 5-Methyl-1,2,3-benzothiadiazole core represents a direct route to introducing varied side-chains. While the literature on direct modifications of this specific methyl group is not extensive, established synthetic methodologies for benzylic positions can be applied.

One key transformation is the oxidation of the methyl group to an aldehyde. For instance, the conversion of a methyl-substituted benzothiadiazole to the corresponding aldehyde (formyl) derivative has been demonstrated. diva-portal.org This aldehyde can then serve as a versatile intermediate for a host of further reactions, including but not limited to:

Reductive amination: To form amine-containing side chains.

Wittig reaction: To introduce alkenyl substituents.

Grignard/Organolithium addition: To create secondary alcohol functionalities.

Existing synthetic routes for aldehydes on the benzothiadiazole ring often involve multi-step sequences, starting with a benzylic bromide derived from the methyl group, which is then converted to an alcohol and subsequently oxidized. diva-portal.org Direct oxidation or formylation offers a more streamlined approach to accessing these valuable aldehyde intermediates.

Substitutions and Transformations on the Fused Benzene (B151609) Ring

The fused benzene ring is a primary target for derivatization, allowing for the modulation of the electronic properties and steric profile of the molecule. A variety of modern synthetic methods have been applied to the benzothiadiazole (BTD) core, which are applicable to the 5-methyl derivative.

Halogenation: Bromination is a common transformation. For example, 5-methyl-2,1,3-benzothiadiazole (B73233) is known to undergo bromination at the 4- and 7-positions. acs.org This di-bromo derivative is a crucial building block for further functionalization, particularly in cross-coupling reactions.

C-H Borylation and Cross-Coupling Reactions: Regioselective iridium-catalyzed C-H borylation has emerged as a powerful tool for functionalizing the BTD ring, providing access to versatile 5-boryl or 4,6-diboryl building blocks. diva-portal.orgacs.org These boronic esters are amenable to a wide range of subsequent reactions:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl halides. nih.govnih.gov

Stille Coupling: To couple with organostannanes. nih.gov

Chan-Lam Amination: To form C-N bonds. diva-portal.org

Oxidative Homocoupling: To generate symmetrical biaryl systems. diva-portal.org

Direct (Het)arylation: Palladium-catalyzed direct C-H arylation offers an atom-economical alternative to traditional cross-coupling, enabling the formation of C-C bonds without pre-functionalization like borylation or halogenation. nih.gov This method has been used to create 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles. nih.gov

The following table summarizes key transformations on the benzothiadiazole benzene ring:

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Product Type |

| Bromination | Bromine | 4, 7 | Halo-derivative |

| C-H Borylation | Ir-catalyst, B₂pin₂ | 5 or 4,6 | Boronic ester |

| Suzuki-Miyaura Coupling | Pd-catalyst, Aryl-halide | 4, 5, 6, 7 | Aryl-derivative |

| Stille Coupling | Pd-catalyst, Organostannane | 4, 8 (on bis-thiadiazole) | Aryl-derivative |

| Direct C-H Arylation | Pd(OAc)₂, Ligand | 4, 8 (on bis-thiadiazole) | Aryl-derivative |

| Oxidative Homocoupling | Pd-catalyst, Oxidant | 5 | Biaryl-derivative |

| Formylation | Organocatalyst | 5 | Aldehyde |

Modifications to the 1,2,3-Thiadiazole (B1210528) Heterocyclic Ring System

Modifications targeting the heterocyclic ring itself are less common than substitutions on the fused benzene ring. However, certain transformations are possible:

Ring Contraction: Photochemical methods have been shown to induce ring contraction in related systems. For example, 1,2,6-thiadiazines can be converted to 1,2,5-thiadiazole (B1195012) 1-oxides through a photochemically mediated process involving singlet oxygen. nih.gov Such precedents suggest that the 1,2,3-thiadiazole ring could potentially undergo rearrangement or contraction under specific energetic conditions.

Ring Opening: Under strong reductive conditions, the thiadiazole ring can be cleaved. For instance, reducing 2,1,3-benzothiadiazoles can regenerate the corresponding 1,2-diaminobenzene precursors. wikipedia.org This reactivity can be employed as a method for protecting ortho-amino groups during synthesis. wikipedia.org

N-Alkylation/Acylation: While direct alkylation on the nitrogen atoms of the fused 1,2,3-thiadiazole ring is not typically observed due to the nature of the fused aromatic system, related heterocycles like 1,2,5-thiadiazol-3(2H)-one 1-oxides can undergo N-alkylation or acylation. nih.gov

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the this compound Moiety

The this compound scaffold is an excellent building block for constructing larger, electron-deficient polycyclic and fused-ring systems. These larger structures are of significant interest for applications in materials science, particularly for organic electronics.

Strategies to achieve this include:

Intramolecular C-H Arylation: Starting with a suitably substituted BTD derivative, intramolecular cyclization can lead to fused systems. For example, fused thiadiazolocarbazoles, which are valuable as electron transporters, have been synthesized using such ring-closing reactions. diva-portal.org

Aryne Cycloadditions: The generation of a BTD-based aryne (e.g., 4,5-benzothiadiazolyne) from a diaryliodonium salt precursor allows for [4+2] cycloaddition reactions, providing a pathway to complex, multi-ring structures. acs.orgacs.org

Heteroannelation: The fusion of another heterocyclic ring onto the benzothiadiazole core can dramatically increase the electron-accepting properties of the molecule. nih.gov An example is the synthesis of benzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole), an isomer of the highly electron-deficient benzo[1,2-c:4,5-c′]bis nih.govwikipedia.orgCurrent time information in Bangalore, IN.thiadiazole (BBT). nih.gov

Condensation Reactions: Tetracyclic systems, such as quinobenzothiazinium derivatives, can be synthesized through the cyclization of thioquinanthrenium salts with aromatic amines. nih.gov

These synthetic routes enable the creation of extended π-conjugated systems where the benzothiadiazole unit acts as a core electron-accepting moiety.

Development of Functionalized Monomers for Polymerization

Benzothiadiazole derivatives are prominent acceptor units in the design of donor-acceptor (D-A) conjugated polymers for organic photovoltaics and other electronic applications. researchgate.netacs.org The this compound moiety can be readily converted into a monomer for polymerization through several functionalization strategies.

The most common approach involves introducing two reactive functional groups, typically halogens, onto the benzene ring to enable cross-coupling polymerization reactions.

Dibromination: As mentioned previously, bromination of the BTD core can yield a 4,7-dibromo derivative. wikipedia.org This di-halogenated molecule is an ideal monomer for Suzuki-Miyaura or Stille polymerization when reacted with a bis(boronic ester) or bis(stannyl) co-monomer. nih.govwikipedia.org

Synthesis of Bis(boronic esters): Conversely, creating a diborylated derivative of this compound via C-H activation allows it to act as the other partner in Suzuki-Miyaura polymerization when reacted with a di-halogenated co-monomer. acs.org

The resulting polymers often exhibit low HOMO-LUMO energy gaps, which is a desirable property for organic semiconductors. wikipedia.org The incorporation of the benzothiazole (B30560) unit imparts electron-accepting character, facilitating intramolecular charge transfer in the polymer backbone, which is crucial for the performance of organic solar cells.

The table below outlines the key functionalization approaches for monomer synthesis:

| Monomer Type | Synthetic Precursor | Key Reaction | Polymerization Method |

| Dihalo-Monomer | This compound | Dibromination | Suzuki, Stille, Direct Arylation Polymerization |

| Diboryl-Monomer | This compound | C-H Diborylation | Suzuki Polymerization |

| Propargyl-Monomer | 2-Mercaptobenzothiazole | Reaction with Propargyl Bromide | Click Chemistry (for side-chain functionalization) |

Research Applications of 5 Methyl 1,2,3 Benzothiadiazole and Its Derivatives Non Clinical Focus

Applications in Agrochemical Research: Plant Defense Activators (PDAs) and Crop Protection

Derivatives of 1,2,3-benzothiadiazole (B1199882) are a well-established class of synthetic molecules known as Plant Defense Activators (PDAs) or Plant Activators. mdpi.comnumberanalytics.com Unlike traditional pesticides that have direct antimicrobial or insecticidal action, these compounds prime the plant's innate immune system, inducing a state of heightened resistance against a broad spectrum of pathogens, including fungi, bacteria, and viruses. mdpi.comherts.ac.ukresearchgate.net This mechanism is often referred to as Systemic Acquired Resistance (SAR), a natural defense response in most plant species. epa.govmdpi.com

The most prominent and widely studied compound in this class is benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester, known as Acibenzolar-S-methyl (ASM) or BTH. herts.ac.uknih.gov This molecule serves as a functional and synthetic analog of the natural signaling hormone, salicylic (B10762653) acid (SA). frontiersin.org Research has demonstrated that applying BTH can protect a variety of crops, including tomato, tobacco, cabbage, and leafy vegetables, from diseases such as bacterial spot, blue mold, and downy mildew. epa.govfrontiersin.orgnih.gov A key advantage of this approach is the reduced risk of pathogens developing resistance, as the activator targets the plant's defense system rather than the pathogen itself. mdpi.com

Mechanisms of Action in Plant Immunization Research (e.g., Salicylic Acid (SA) pathway modulation)

The primary mechanism by which 1,2,3-benzothiadiazole derivatives activate plant defenses is through the modulation of the salicylic acid (SA) signaling pathway. mdpi.commdpi.com SA is a critical phytohormone that orchestrates a plant's defense program, leading to the accumulation of pathogenesis-related (PR) proteins and the enhancement of other frontline defense responses. mdpi.com

Research indicates that BTH and its analogs act downstream of SA accumulation. nih.gov This means they can trigger the defense cascade even in plants where SA synthesis is blocked. herts.ac.uk However, their action still depends on key components of the SA signal transduction pathway. For example, in Arabidopsis mutants that are unable to induce an immune response (like the nim1 mutant), BTH treatment is ineffective, demonstrating that the compound activates, rather than bypasses, the natural SAR pathway. herts.ac.uk

Upon application, BTH is converted in the plant to its active form, acibenzolar (B1665435) (the carboxylic acid), which is believed to be the molecule that initiates the signaling cascade. nih.govfrontiersin.org This activation leads to the systemic expression of a suite of defense-related genes, including:

Pathogenesis-Related (PR) proteins: Genes such as PR-1, PR-2 (a β-1,3-glucanase), and PR-5 are hallmarks of SAR activation. herts.ac.ukfrontiersin.org These proteins have direct or indirect antimicrobial activities. nih.gov

Phenylalanine Ammonia-Lyase (PAL): This is a key regulatory enzyme in the phenylpropanoid pathway, which produces various defense compounds. mdpi.comnih.gov

Peroxidases (POX): These enzymes are involved in oxidative burst and cell wall strengthening. nih.gov

Interestingly, studies have shown a dual role for BTH in gene activation. It can directly induce the expression of certain genes, like those for peroxidases, while it "primes" or potentiates the activation of others, such as PAL genes. nih.gov Priming means that upon subsequent pathogen attack, the plant mounts a faster and stronger defense response than it would have otherwise. mdpi.comnih.gov While the SA pathway is central, some evidence suggests that pathways associated with jasmonic acid (JA) and ethylene (B1197577) (ET) can also be influenced by BTH application. mdpi.comnih.gov

Structure-Activity Relationships for Agrochemical Efficacy in in vitro and Plant-Based Research Models

The biological activity of benzothiadiazole derivatives as plant activators is highly dependent on their chemical structure. The core benzo mdpi.comnih.govnih.govthiadiazole ring system is essential for activity. Research into the structure-activity relationship (SAR) aims to optimize efficacy and reduce potential phytotoxicity, which can occur at high concentrations of some derivatives. mdpi.commdpi.com

One of the most significant derivatives is Acibenzolar-S-methyl (ASM or BTH), which is the S-methyl thioester of benzo(1,2,3)thiadiazole-7-carboxylic acid. nih.gov The esterification at the 7-position is a key structural feature. In the plant, the thioester group is hydrolyzed to release the active carboxylic acid, acibenzolar (CGA-210007). epa.govnih.gov This profungicide strategy is common in agrochemical design.

Studies have explored modifications to the carboxylic acid group to enhance properties. For instance, a new derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), was developed to improve solubility and biological activity. mdpi.com This amide derivative has shown efficacy in protecting zucchini against viral and fungal pathogens, sometimes proving more effective than the standard treatment regimen, possibly due to altered metabolic processing in the plant. mdpi.com

The table below summarizes the activity of key benzothiadiazole derivatives and related compounds, illustrating the principles of SAR in this class of plant activators.

| Compound/Derivative | Key Structural Feature | Observed Activity/Role in SAR | Reference(s) |

| Acibenzolar-S-methyl (ASM/BTH) | S-methyl thioester at position 7 | Widely used plant activator; induces SAR by activating the SA pathway; protects against numerous pathogens. | mdpi.comnih.gov |

| Acibenzolar (CGA-210007) | Carboxylic acid at position 7 | The active metabolite of ASM in plants; triggers defense gene expression. | epa.gov |

| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Amide derivative at position 7 | Novel derivative with plant resistance-inducing activity against viral and fungal pathogens in zucchini. | mdpi.com |

| Benzo-1,2,3-thiadiazole-7-carboxylic acid 2-(2-hydroxybenzoxyl)ethyl ester | Ester derivative at position 7 | Powerful elicitor of taxoid biosynthesis in Taxus chinensis cells. | nih.gov |

| Unsubstituted Benzothiadiazole | Core heterocyclic structure | The fundamental scaffold required for activity, but substitutions dictate potency and function. | nih.gov |

This research highlights that modifications at the 7-position of the benzothiadiazole ring are a critical area for developing new derivatives with tailored properties for specific crop protection challenges. nih.govmdpi.com

Role as Elicitors of Plant Secondary Metabolites (e.g., taxoid biosynthesis)

Beyond general disease resistance, benzothiadiazole derivatives function as chemical elicitors, which are compounds that stimulate the production of secondary metabolites in plant cells. researchgate.netnih.gov These metabolites are often valuable for their medicinal, aromatic, or other commercial properties. The elicitation mechanism is tied to the activation of plant defense pathways, as many secondary metabolites are themselves defense compounds (e.g., phytoalexins). researchgate.netnih.gov

A notable application is in the biosynthesis of taxoids, a class of compounds that includes the anticancer drug paclitaxel. Research has shown that novel, unnatural elicitors derived from benzo-1,2,3-thiadiazole-7-carboxylic acid can significantly boost taxoid production in suspension cell cultures of Taxus chinensis. nih.gov For example, one derivative, benzo-1,2,3-thiadiazole-7-carboxylic acid 2-(2-hydroxybenzoxyl)ethyl ester, was found to be more effective than methyl jasmonate, a previously known powerful elicitor for taxoid biosynthesis. nih.gov This derivative led to a nearly 40% increase in the content and production of taxuyunnanine C. nih.gov

The eliciting activity of these benzothiadiazoles corresponds with their ability to induce classic plant defense responses, such as the generation of hydrogen peroxide (H₂O₂) from an oxidative burst and the activation of phenylalanine ammonia (B1221849) lyase (PAL). nih.gov This demonstrates a direct link between the compound's ability to trigger defense signaling and its capacity to enhance the synthesis of specific, high-value secondary metabolites. Similarly, the parent compound BTH has been shown to augment the elicitation of coumarin (B35378) phytoalexins in parsley cells. nih.gov

Applications in Materials Science and Organic Electronics

The 2,1,3-benzothiadiazole (B189464) (BTD) isomer and its derivatives are fundamental building blocks in materials science, particularly for organic electronics. mdpi.com Their utility stems from their strong electron-withdrawing nature, chemical and photostability, and planar structure, which facilitates π-electron delocalization when incorporated into larger conjugated systems. researchgate.net These properties are highly sought after for creating semiconducting materials used in a variety of optoelectronic devices.

Incorporation into Organic Semiconductors for Photovoltaic Devices (Organic Solar Cells, OPVs)

In the field of organic photovoltaics (OPVs), benzothiadiazole derivatives are extensively used as electron-acceptor units within donor-acceptor (D-A) conjugated polymers. researchgate.net This molecular design strategy is crucial for developing materials with low band gaps (the energy difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). A low band gap allows the material to absorb a broader range of the solar spectrum, which is a key factor for improving the power conversion efficiency (PCE) of a solar cell. nih.gov

The BTD unit, when alternated with electron-donating units (like thiophene (B33073), fluorene, or carbazole) in a polymer backbone, creates an intramolecular charge-transfer character that lowers the HOMO-LUMO gap. nih.gov This has led to significant progress in the performance of polymer-based OPVs.

Specific research findings include:

The development of D-A polymers where BTD derivatives serve as the acceptor block, demonstrating promising performance in OPVs and organic field-effect transistors (OFETs). researchgate.net

The use of a metal-free organic sensitizer (B1316253) containing a benzothiadiazole unit directly connected to a 2-cyanoacrylic acid acceptor in dye-sensitized solar cells (DSSCs). When paired with a nanocrystalline zinc oxide (ZnO) photoanode, these cells achieved a notable efficiency of 5.18%, which was further improved to 5.82% with the addition of a scattering layer. researchgate.net

The synthesis of π-extended oligomers based on 2,1,3-benzothiadiazole and thiophene building blocks, which exhibit low HOMO-LUMO gaps suitable for organic semiconductor applications. nih.gov

The table below highlights the performance of some BTD-based materials in photovoltaic applications.

| Device Type | BTD-Based Material/Structure | Key Performance Metric | Reference |

| Dye-Sensitized Solar Cell (DSSC) | D-A-A sensitizer with BTD connected to 2-cyanoacrylic acid on a ZnO photoanode | Power Conversion Efficiency (PCE): 5.18% | researchgate.net |

| DSSC with Scattering Layer | Same as above, with hierarchical ZnO scattering layer | Power Conversion Efficiency (PCE): 5.82% | researchgate.net |

| Organic Photovoltaics (OPV) | Donor-Acceptor polymers containing BTD derivatives | Enabled competitive PCEs through band gap tuning | researchgate.net |

Use in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials